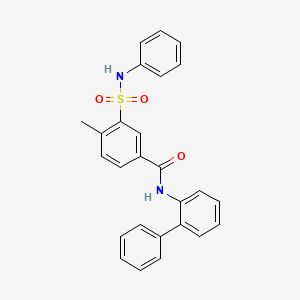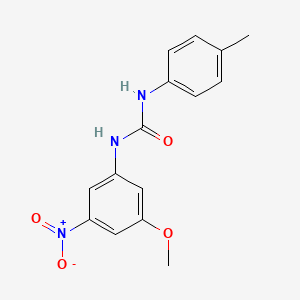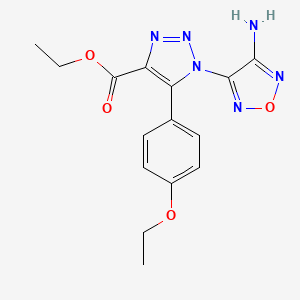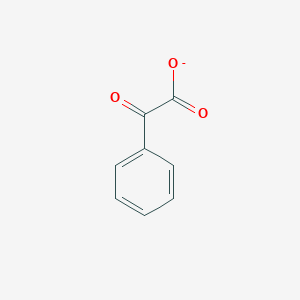
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoenzymes
- Research by Supuran, Maresca, Gregáň, & Remko (2013) discovered that aromatic sulfonamides, similar in structure to the compound , exhibit nanomolar half maximal inhibitory concentration (IC50) against carbonic anhydrase (CA) isoenzymes, specifically hCA I, hCA II, hCA IV, and hCA XII. These findings suggest potential therapeutic applications in conditions where inhibition of these isoenzymes is beneficial (Supuran et al., 2013).
Structural and Molecular Analysis
- A study on the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, by Etsè, Zaragoza, & Pirotte (2019), provided insights into the stability of these compounds through hydrogen bonding and oxygen-π stacking interactions. Such studies are crucial in understanding the physical and chemical properties of benzamide derivatives (Etsè et al., 2019).
Anticancer Evaluation
- Ravinaik, Rao, Rao, Ramachandran, & Reddy (2021) synthesized and evaluated a series of substituted N-phenylbenzamides for anticancer activity against various cancer cell lines. Their findings suggest that compounds structurally related to 4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide could have significant anticancer properties (Ravinaik et al., 2021).
Antimicrobial Studies
- Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral (2014) conducted antimicrobial studies on sulfanilamide derivatives, which are structurally similar. They evaluated antibacterial and antifungal activities against various strains, providing a basis for potential antimicrobial applications of benzamide derivatives (Lahtinen et al., 2014).
Electrophysiological Activity
- Lambert, Hamoir, Hermans, & Poupaert (1995) synthesized benzamide analogues and evaluated their anticonvulsant activity. Their research contributes to understanding the electrophysiological properties of such compounds, which could be useful in developing new therapeutic agents for neurological disorders (Lambert et al., 1995).
Polymer Synthesis
- Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama (2002) researched the synthesis of block copolymers containing aramide with low polydispersity, employing benzamide derivatives in the process. This highlights the compound's potential application in materials science and polymer chemistry (Yokozawa et al., 2002).
Propiedades
Fórmula molecular |
C26H22N2O3S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C26H22N2O3S/c1-19-16-17-21(18-25(19)32(30,31)28-22-12-6-3-7-13-22)26(29)27-24-15-9-8-14-23(24)20-10-4-2-5-11-20/h2-18,28H,1H3,(H,27,29) |
Clave InChI |
OQFIPAIYXFPOMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B1224751.png)



![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B1224762.png)
![1-[4-[3-[5-(2-furanyl)-1H-pyrazol-3-yl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B1224763.png)
![N'-methyl-N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-N'-(phenylmethyl)butanediamide](/img/structure/B1224766.png)


![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)

![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
